TAMRA maleimide, 5-isomer

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

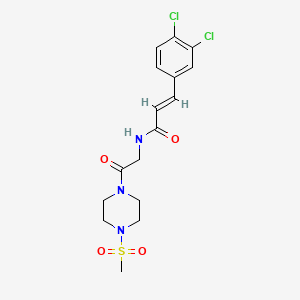

Maleimide derivative of TAMRA (tetramethylrhodamine) for the labeling of thiol groups. Pure 5-isomer of TAMRA.

科学的研究の応用

Optical Properties and Bioreducible Applications

TAMRA maleimide, specifically in its thiolated dimeric form, exhibits distinct spectral properties in reduced and oxidized forms. This characteristic makes it useful as a fluorescent probe in cellular tracking systems and as a dye-labeling reagent (Christie et al., 2009).

Synthesis and Application in DNA Probes

TAMRA maleimide's synthesis process is scalable and can be used in the production of 5- and 6-carboxytetramethylrhodamines. These derivatives are important for DNA probe applications, showcasing similar absorption and emission spectra, which are crucial for fluorescence quantum yield and spectral studies (Kvach et al., 2009).

Maleimide-Protection in Oligonucleotide Conjugates

Maleimide-dimethylfuran exo adducts serve as effective protective groups in the synthesis of oligonucleotide conjugates. This protection is crucial for maintaining the integrity of maleimide-containing compounds during chemical reactions (Sánchez et al., 2011).

Temperature-Tunable Building Blocks

TAMRA maleimide is valuable in developing temperature-tunable building blocks for selective chemical functionalization. The distinct reactivity of its endo and exo isomers at different temperatures enables controlled introduction of functional maleimide groups (Discekici et al., 2018).

Fluorescence Quenching in Biomolecular Studies

5-carboxytetramethylrhodamine (TAMRA) is used in fluorescence quenching studies to measure short intramolecular distances in biomolecules, especially in DNA molecules. This application is critical for understanding biomolecular structures and dynamics (Zhu et al., 2005).

Chiral Separation in Pharmaceuticals

In pharmaceutical research, TAMRA derivatives play a role in the chiral separation of certain drugs, enhancing the ability to distinguish between different isomers of pharmaceutical compounds (Maier et al., 2005).

Labeling of Oligonucleotides

TAMRA is utilized for labeling oligonucleotides, with different isomers of the dye being converted into phosphoramidite reagents suitable for this purpose. This application is significant in nucleic acid chemistry and molecular biology (Kvach et al., 2013).

Selective Fluorescent Probes

TAMRA-based probes have been developed for distinguishing between homo-/cysteine and glutathione. These probes are highly selective and sensitive, which is crucial for imaging biothiols in cell studies (Dong et al., 2020).

Studies on Erythrocyte Membrane Proteins

In studies focusing on erythrocyte membrane proteins, maleimide derivatives of TAMRA have been applied to investigate the sulfhydryl groups of the membrane, enhancing the understanding of membrane protein structure and function (Abbott et al., 1976).

Adaptation in Fluorescence-Based Bioanalysis

TAMRA derivatives are adapted for use in fluorescence-based bioanalysis, such as in immunoassays, PCR, and microscopy. Alterations in the photophysics of rhodamine derivatives upon binding to anti-TAMRA antibodies have been extensively studied, demonstrating their utility in bioanalytical applications (Eisold et al., 2015).

特性

分子式 |

C31H28N4O6 |

|---|---|

分子量 |

552.59 |

IUPAC名 |

1-[2-({3',6'-Bis(dimethylamino)-3-oxospiro[isobenzofuran-1,9'-xanthen]-5-yl}carbonylamino)ethyl]-1H-pyrrole-2,5-dione |

InChI |

InChI=1S/C31H28N4O6/c1-33(2)19-6-9-23-25(16-19)40-26-17-20(34(3)4)7-10-24(26)31(23)22-8-5-18(15-21(22)30(39)41-31)29(38)32-13-14-35-27(36)11-12-28(35)37/h5-12,15-17H,13-14H2,1-4H3,(H,32,38) |

InChIキー |

DAJTYOCTYAARHG-UHFFFAOYSA-N |

SMILES |

CN(C)C1=CC=C2C(OC(C=C(N(C)C)C=C3)=C3C24C5=CC=C(C(NCCN6C(C=CC6=O)=O)=O)C=C5C(O4)=O)=C1 |

外観 |

Solid powder |

純度 |

>98% (or refer to the Certificate of Analysis) |

賞味期限 |

>3 years if stored properly |

溶解性 |

Soluble in DMSO |

保存方法 |

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |

同義語 |

TAMRA maleimide, 5-isomer |

製品の起源 |

United States |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![[(2S)-2-amino-4-[2-chloro-4-(3-hydroxyphenyl)sulfanylphenyl]-2-(hydroxymethyl)butyl] dihydrogen phosphate](/img/structure/B1193607.png)

![(2R)-N-[(2R)-3-[4-[N'-[[4-[(dimethylamino)methyl]cyclohexyl]methyl]carbamimidoyl]phenyl]-1-oxo-1-pyrrolidin-1-ylpropan-2-yl]-2-(naphthalen-2-ylsulfonylamino)-3-phenylpropanamide](/img/structure/B1193609.png)

![1-cyclohexyl-3-[3-(naphthalen-1-ylamino)-1H-indazol-5-yl]urea](/img/structure/B1193615.png)